Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
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Overview
Description
Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an oxazole ring and a phenoxy heptyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- typically involves multiple steps. The process begins with the preparation of the oxazole ring, followed by the attachment of the phenoxy heptyl chain. Common reagents used in these reactions include various halides, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Isoxazole, 4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-5-ethyl-3-methyl-
- Isoxazole, 4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-5-phenyl-3-methyl-
- Isoxazole, 4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-5-(2-hydroxy-2-phenylethyl)-3-methyl-
Uniqueness
Isoxazole, 5-(7-(4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is unique due to its specific structural features, such as the phenoxy heptyl chain and the presence of both oxazole and isoxazole rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
98054-14-9 |
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Molecular Formula |
C22H30N2O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-[7-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C22H30N2O3/c1-17-15-20(27-24-17)9-7-5-4-6-8-14-25-19-12-10-18(11-13-19)21-23-22(2,3)16-26-21/h10-13,15H,4-9,14,16H2,1-3H3 |
InChI Key |
UZNYBPPIYOHJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)(C)C |
Origin of Product |
United States |
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